molecular formula C10H15NO3S2 B13802574 (R)-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate CAS No. 65390-76-3

(R)-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate

Cat. No.: B13802574
CAS No.: 65390-76-3
M. Wt: 261.4 g/mol
InChI Key: BPYPOPUJTIOIHL-JTQLQIEISA-N
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Description

®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate is an organic compound that features a thiosulfate group attached to a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate typically involves the following steps:

    Starting Materials: The synthesis begins with ®-2-(Dimethylamino)-1-phenylethanol.

    Thiosulfation: The hydroxyl group of ®-2-(Dimethylamino)-1-phenylethanol is converted to a thiosulfate group using thiosulfuric acid or its derivatives under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the stability of the thiosulfate group.

Industrial Production Methods

In an industrial setting, the production of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.

    Purification: Employing advanced purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products

    Sulfonate Derivatives: Formed through oxidation.

    Thiol Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Dimethylamino)-1-phenylethanol: The precursor to ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate.

    ®-S-(2-(Dimethylamino)-1-phenylethyl)sulfonate: An oxidized derivative.

    ®-S-(2-(Dimethylamino)-1-phenylethyl)thiol: A reduced derivative.

Uniqueness

®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate is unique due to its thiosulfate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

65390-76-3

Molecular Formula

C10H15NO3S2

Molecular Weight

261.4 g/mol

IUPAC Name

[(1R)-2-(dimethylamino)-1-sulfosulfanylethyl]benzene

InChI

InChI=1S/C10H15NO3S2/c1-11(2)8-10(15-16(12,13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13,14)/t10-/m0/s1

InChI Key

BPYPOPUJTIOIHL-JTQLQIEISA-N

Isomeric SMILES

CN(C)C[C@@H](C1=CC=CC=C1)SS(=O)(=O)O

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)SS(=O)(=O)O

Origin of Product

United States

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